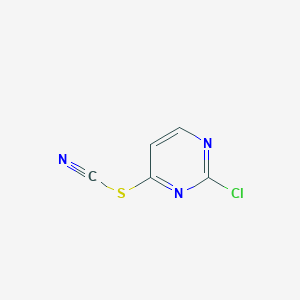

2-Chloro-4-thiocyanatopyrimidine

説明

2-Chloro-4-thiocyanatopyrimidine is a halogenated pyrimidine derivative featuring a chlorine atom at position 2 and a thiocyanate (-SCN) group at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. This compound is valuable in synthesizing targeted covalent inhibitors, where the thiocyanate may act as a warhead for enzyme inhibition . Its synthesis typically involves nucleophilic displacement of a leaving group (e.g., chloride) with thiocyanate under basic conditions, as seen in analogous pyrimidine derivatives .

特性

IUPAC Name |

(2-chloropyrimidin-4-yl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3S/c6-5-8-2-1-4(9-5)10-3-7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFAYJQDRJOZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1SC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652917 | |

| Record name | 2-Chloropyrimidin-4-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854476-92-9 | |

| Record name | 2-Chloropyrimidin-4-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents critically influence pyrimidine reactivity. Key comparisons include:

- Electrophilicity: The -SCN group in 2-chloro-4-thiocyanatopyrimidine is more polarizable than -SPh or -NO₂, enabling diverse reactivity (e.g., nucleophilic attacks or radical reactions). In contrast, electron-withdrawing groups like -NO₂ (in compound ) reduce electrophilicity at adjacent positions, directing reactivity to other sites.

- Hydrogen Bonding : Amine (-NH₂) and carboxylic acid (-COOH) substituents (compounds ) facilitate intermolecular interactions, influencing crystal packing and solubility. Thiocyanate’s weaker hydrogen-bonding capacity may result in less predictable solid-state behavior .

Crystallographic and Supramolecular Features

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。